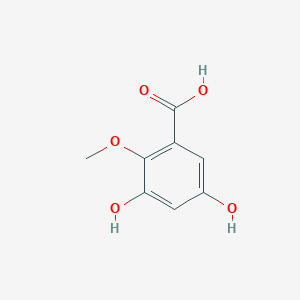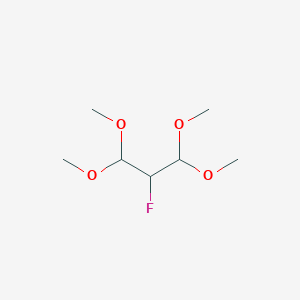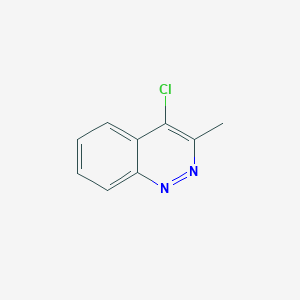
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C10H15N2O. It is known for its unique structure, which includes a quinoline backbone with methoxy and amine functional groups. This compound is often used in various scientific research applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyquinoline: Lacks the tetrahydro structure, leading to different chemical properties.
5,6,7,8-Tetrahydroquinoline: Does not have the methoxy and amine groups, resulting in different reactivity.
2-Methoxy-5,6,7,8-tetrahydroquinoline: Similar structure but lacks the amine group.
Uniqueness
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is unique due to the presence of both methoxy and amine groups on the tetrahydroquinoline backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2,5,8H,3-4,6,11H2,1H3 |
Clave InChI |
WUXCXUKUGYPPRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(CC(CC2)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)
![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)

![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)








